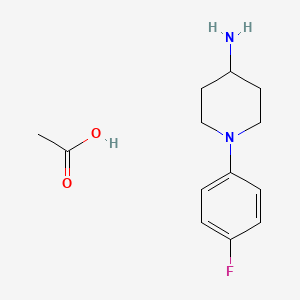

1-(4-Fluorophenyl)piperidin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMQCQUHBXFHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599266 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164721-12-4 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 1-(4-Fluorophenyl)piperidin-4-amine

The construction of the this compound scaffold can be achieved through several strategic pathways, often involving the initial formation of a piperidone intermediate followed by conversion to the target amine.

Amine Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine (B6355638) ring. These methods typically start with a linear precursor containing both the amine and a reactive group, which are then induced to form the heterocyclic ring. mdpi.com

One-pot methods have been developed that convert acyclic starting materials, such as alkyl dihalides and primary amines, into cyclic amines under microwave irradiation in an aqueous medium. organic-chemistry.org Another efficient approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in high yields. organic-chemistry.org

More modern techniques employ radical-mediated amine cyclization. For instance, linear amino-aldehydes can undergo intramolecular cyclization catalyzed by cobalt(II) complexes. mdpi.com Similarly, intramolecular radical C-H amination can be achieved through various catalytic methods, including electrolysis and copper catalysis. mdpi.com A one-pot procedure starting from halogenated amides has also been reported, which integrates amide activation, reduction, and intramolecular nucleophilic substitution to furnish piperidines under mild, metal-free conditions. nih.gov

| Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| N-Heterocyclization | Primary Amines, Diols | Cp*Ir complex | organic-chemistry.org |

| Radical Cyclization | Linear Amino-aldehydes | Cobalt(II) complex | mdpi.com |

| One-Pot Cyclocondensation | Alkyl Dihalides, Primary Amines | Microwave, Aqueous Base | organic-chemistry.org |

| Tandem Cyclization | Halogenated Secondary Amides | Tf₂O, 2-F-Py, NaBH₄ | nih.gov |

Mannich Reaction-Based Syntheses

The Mannich reaction is a classic and versatile three-component condensation used extensively in the synthesis of piperidine derivatives. jofamericanscience.org The reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound with an acidic proton, such as a ketone. researchgate.net In the context of this compound, a common strategy involves a Mannich reaction to first synthesize the corresponding ketone, 1-(4-fluorophenyl)piperidin-4-one (B53687). chemimpex.com This intermediate is then converted to the target amine.

For example, bispidine, a related bicyclic structure, was synthesized using 4-amino-TEMPO in a Mannich reaction, demonstrating the utility of amino-substituted building blocks in this transformation. researchgate.net The biosynthesis of piperidine alkaloids often inspires synthetic approaches, where a vinylogous Mannich reaction can be used to create polyfunctionalized piperidine intermediates from simple starting materials. rsc.org These reactions provide a powerful means to assemble the core piperidine skeleton with substitution patterns that can be further elaborated. researchgate.net

Hydrolysis, Hydroxylation, and Dealkylation Reactions

These transformations are crucial for unmasking functional groups or modifying the piperidine scaffold.

Hydrolysis: The hydrolysis of amides or esters attached to the piperidine ring can reveal carboxylic acid or amine functionalities. For instance, studies on the hydrolysis of N-formylpiperidine to yield piperidine demonstrate a common deprotection strategy. sciencemadness.org

Hydroxylation: Introducing a hydroxyl group onto the piperidine ring can provide a handle for further functionalization. Modern methods include biocatalytic C-H oxidation, where enzymes can selectively add a hydroxyl group to specific positions on the piperidine ring. chemistryviews.orgnews-medical.net

Dealkylation: Removal of a protecting or substituting group from the piperidine nitrogen is a frequent final step in synthesis. A common example is the debenzylation of an N-benzylpiperidine using catalytic hydrogenation (e.g., with a palladium catalyst) to yield the secondary amine. dtic.mil

Other Notable Synthetic Transformations

Reductive amination stands out as one of the most direct and widely used methods to convert a ketone to an amine. In this context, the synthesis of this compound is often achieved via the reductive amination of its precursor, 1-(4-fluorophenyl)piperidin-4-one. chemimpex.comsigmaaldrich.com This reaction involves treating the ketone with an amine source (like ammonia) in the presence of a reducing agent. organic-chemistry.org A variety of reducing agents can be employed, including sodium triacetoxyborohydride, which is known for its mildness and selectivity, or catalytic hydrogenation. researchgate.net

Another important transformation is the aza-Michael reaction, which can be used to construct the piperidine ring. The double aza-Michael addition of a primary amine to a divinyl ketone is an effective method for preparing N-substituted 4-piperidones. mdpi.com

Design and Synthesis of Advanced Piperidine Derivatives and Analogues

The this compound core is a versatile scaffold for creating a library of structurally diverse analogues for various research applications.

Approaches to Structural Analogue Generation

Generating structural analogues involves either building the desired complexity from the start or modifying the pre-formed piperidine core.

A powerful modern strategy combines biocatalytic C-H oxidation with radical cross-coupling. chemistryviews.orgnews-medical.net This two-step process first introduces a hydroxyl group onto the piperidine ring using an enzyme. This new functional group then serves as a site for a nickel-electrocatalyzed cross-coupling reaction, allowing for the attachment of various aryl groups. news-medical.net This method streamlines the synthesis of complex, three-dimensional piperidines and avoids many traditional protection and deprotection steps. chemistryviews.org

Palladium-catalyzed C–H arylation offers another route to selectively functionalize the piperidine ring. By using a directing group attached at the C(3) position, it is possible to achieve highly regio- and stereoselective arylation at the C(4) position. acs.org This allows for the synthesis of cis-3,4-disubstituted piperidines, which can be further modified after removal of the directing group. acs.org

Derivatization can also occur at the exocyclic amine. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in mass spectrometry, highlighting the reactivity of the amine group for forming amides. nih.govrowan.edu This amine can be readily acylated or alkylated to produce a wide range of functionalized derivatives.

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Biocatalytic C-H Oxidation + Cross-Coupling | Enzymatic hydroxylation of the piperidine ring followed by Ni-catalyzed coupling with aryl iodides. | Hydroxylase enzymes, Ni-electrocatalysis | chemistryviews.orgnews-medical.net |

| Directed C-H Arylation | Regio- and stereoselective introduction of aryl groups at C(4) using a C(3) directing group. | Pd catalyst, K₂CO₃ | acs.org |

| Exocyclic Amine Modification | Acylation or alkylation of the 4-amino group to form amides or substituted amines. | Acid chlorides, alkyl halides | nih.gov |

| Ring Opening of Epoxides | Regioselective ring opening of an N-benzyl-3,4-epoxi-piperidine can introduce functionality. | Nucleophiles (e.g., amines, amides) | whiterose.ac.uk |

Pharmacological Investigations and Biological Activity Spectrum

General Biological Activities and Therapeutic Potential

The structure of 1-(4-Fluorophenyl)piperidin-4-amine, featuring a piperidine (B6355638) ring attached to a fluorinated phenyl group, is a common motif in many biologically active molecules. The presence and position of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profiles.

Initial Assessments of Pharmacological Relevance

Initial scientific assessments identify this compound as a valuable building block in the synthesis of more complex pharmaceutical agents. smolecule.com Its role as a chemical intermediate allows researchers to explore a variety of structural modifications to develop new drugs. smolecule.com

One of the most direct biological activities reported for this class of compounds is related to pain management. Research has indicated that derivatives of this compound exhibit antinociceptive (pain-reducing) properties. biosynth.com Specifically, it has been noted for having δ-opioid agonist activity at higher doses, suggesting a mechanism of action that involves the central nervous system's opioid receptors, which are key regulators of pain. biosynth.com This positions the compound as a subject of interest for developing novel analgesics.

Broad Spectrum Potential in Drug Development

The this compound scaffold shows potential across a broad spectrum of therapeutic areas. This is largely demonstrated by the diverse biological activities of its derivatives. By modifying the core structure, scientists have been able to target a range of diseases, highlighting the versatility of the parent compound.

For instance, the 4-aminopiperidine (B84694) core is a structural element in compounds investigated for anticancer properties. Derivatives have been developed as potent inhibitors of Protein Kinase B (Akt), a key enzyme in cellular signaling pathways that promote cell growth and survival, which are often deregulated in cancer. Furthermore, the piperidine framework is found in compounds that have been studied for antimalarial activity. The exploration of this scaffold has also extended to developing agents targeting various neurological and metabolic pathways.

| Therapeutic Area | Reported Activity of Derivatives | Potential Implication |

|---|---|---|

| Pain Management | Antinociceptive properties, δ-opioid agonism. biosynth.com | Development of new analgesics. |

| Oncology | Inhibition of Protein Kinase B (Akt). | Anticancer agent development. |

| Infectious Diseases | Antimalarial activity against P. falciparum strains. | Development of new antimalarial drugs. |

| Neuropharmacology | Modulation of dopamine (B1211576) receptors and transporters. | Treatment of neuropsychiatric disorders. |

Molecular Interactions and Mechanism of Action Studies

The therapeutic potential of this compound and its derivatives is rooted in their interactions with specific biological targets. Understanding these molecular interactions is crucial for optimizing drug design and elucidating the mechanism of action.

Ligand-Receptor Binding Profiles

The compound and its analogues have been evaluated for their ability to bind to various receptors. A key interaction identified is with opioid receptors. Specifically, it has been linked to agonist activity at δ-opioid receptors, which are involved in analgesia. biosynth.com

Furthermore, the scaffold is relevant in targeting neurotransmitter systems. Derivatives have shown binding affinity for dopamine D2 receptors, which is a critical mechanism for therapies aimed at neuropsychiatric conditions like schizophrenia. Molecular docking studies of related derivatives have provided insights into how these molecules fit into the dopamine receptor binding site. These studies suggest that the piperidine nitrogen atom can form important electrostatic interactions, while the fluorophenyl group engages in hydrophobic interactions within the receptor's transmembrane domains. smolecule.com The general 1,4-disubstituted piperidine structure is also known to have high affinity for sigma (σ) receptors, which are implicated in a variety of central nervous system functions. nih.gov

Enzyme and Transporter Modulation

The biological effects of this compound class are also mediated through the modulation of enzymes and transporters. The core structure is present in molecules designed to inhibit key enzymes in disease pathways. For example, derivatives of 4-aminopiperidine have been successfully developed as potent, ATP-competitive inhibitors of the serine/threonine-protein kinase Akt, a significant target in cancer therapy.

In the context of neurotransmission, derivatives have been investigated for their effects on the dopamine transporter (DAT). nih.gov Atypical DAT inhibitors are being explored as potential treatments for psychostimulant use disorders. nih.gov Additionally, related structures have been identified as irreversible and non-competitive inhibitors of human equilibrative nucleoside transporters (ENTs), which are important for nucleotide synthesis and the regulation of adenosine. frontiersin.orgnih.gov The halogen (fluorine) on the phenyl ring was found to be essential for potent inhibitory effects on both ENT1 and ENT2. frontiersin.orgnih.gov More complex derivatives containing the fluorophenyl motif have also been explored as inhibitors of acid ceramidase (aCDase), an enzyme involved in sphingolipid metabolism and linked to conditions like fibrosis and cancer. acs.org

| Target Class | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Receptor | δ-Opioid Receptor | Agonist activity | biosynth.com |

| Dopamine D2 Receptor | Binding affinity | ||

| Sigma-1 (σ1) Receptor | Binding affinity | nih.gov | |

| Enzyme | Protein Kinase B (Akt) | Inhibition | |

| Acid Ceramidase (aCDase) | Inhibition | acs.org | |

| Transporter | Dopamine Transporter (DAT) | Inhibition | nih.gov |

| Equilibrative Nucleoside Transporters (ENT1/ENT2) | Inhibition | frontiersin.orgnih.gov |

Elucidation of Cellular Signaling Pathway Interactions

The interactions at the molecular level translate into the modulation of broader cellular signaling pathways. By inhibiting key proteins like Akt, derivatives of this compound can interfere with the PI3K/Akt signaling pathway. This pathway is critical for cell proliferation and survival and is frequently hyperactivated in various human cancers.

The potential to modulate dopamine transporters and receptors indicates that this chemical scaffold could influence dopaminergic signaling pathways in the brain. Dysregulation of these pathways is a hallmark of several neurological and psychiatric disorders. Furthermore, through the inhibition of enzymes like acid ceramidase, related compounds have been shown to affect pathways such as the platelet-derived growth factor (PDGF) signaling pathway, which is involved in cell growth and migration and is relevant in fibrotic diseases. acs.org

Pharmacokinetic and Pharmacodynamic Considerations in Research

The pharmacokinetic profile of a compound is a critical determinant of its potential as a therapeutic agent. For this compound, specific pharmacokinetic data is sparse in the literature. However, by examining related fluorinated piperidine derivatives, we can infer some key considerations.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate pharmacokinetic properties. nih.gov The substitution of hydrogen with fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its target. researchgate.netacs.org

In the context of piperidine-containing molecules, fluorine substitution can have several effects:

Basicity (pKa): Fluorine's high electronegativity can lower the basicity of the piperidine nitrogen. nih.gov This reduction in pKa can lead to improved oral absorption and bioavailability, as a less basic compound is more likely to be in a neutral, more membrane-permeable state at physiological pH. nih.gov

Membrane Permeability: By modulating basicity and lipophilicity, fluorine substitution can enhance a compound's ability to cross cell membranes. researchgate.net This can lead to improved absorption and distribution.

Optimization strategies for improving the metabolic stability of compounds like this compound could involve:

Positional Isomerism: The position of the fluorine atom on the phenyl ring can influence metabolic stability. Moving the fluorine to a different position could alter the molecule's interaction with metabolic enzymes.

Introduction of Other Groups: Adding other chemical groups to the piperidine or phenyl ring could block potential sites of metabolism.

Bioisosteric Replacement: Replacing the piperidine ring with another cyclic amine, such as a homopiperazine (B121016) or piperazine (B1678402), could alter the metabolic profile, as has been shown for other classes of compounds. acs.org

A comprehensive assessment of the metabolic stability of this compound would involve in vitro studies using liver microsomes or hepatocytes to identify major metabolites and determine the rate of clearance. researchgate.netnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Computational Approaches to SAR Elucidation

Computational modeling has become an indispensable tool in the elucidation of SAR for piperidine-based compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations offer insights into the binding modes and energetic interactions of these ligands with their target proteins.

In studies of related piperidine (B6355638) and piperazine (B1678402) derivatives, computational analyses have revealed key structural features that govern biological activity. For instance, in a study on piperidine/piperazine-based compounds targeting sigma receptors, docking studies showed that a 4-fluorophenyl-substituted derivative exhibited a notable reduction in affinity for the S1R receptor compared to other analogs. nih.gov This suggests that the electronic properties and steric bulk of the 4-fluorophenyl moiety play a significant role in the binding interaction. Molecular dynamic simulations further highlighted crucial amino acid residues that interact with these ligands, providing a roadmap for future structure-based design. nih.govrsc.org

Similarly, in an analysis of 1-acyl-4-sulfonylpiperazine derivatives, molecular modeling was used to understand the SAR of these compounds as antiproliferative agents. The calculations of dipole moments and the spatial arrangement of substituents on the piperazine ring were correlated with their observed biological activity, underscoring the importance of electrostatic and conformational factors. researchgate.net These computational approaches allow for the rational design of novel analogs of 1-(4-Fluorophenyl)piperidin-4-amine with potentially enhanced potency and selectivity.

Table 1: Computational Insights into Piperidine/Piperazine Derivatives

| Compound Class | Computational Method | Key Findings | Reference |

| Piperidine/piperazine-based sigma receptor ligands | Molecular Docking, Molecular Dynamics | The 4-fluorophenyl substitution was detrimental to S1R affinity; identified key interacting amino acid residues. | nih.govrsc.org |

| 1-Acyl-4-sulfonylpiperazines | Molecular Modeling, Dipole Moment Calculation | Correlation between dipole moments, substituent conformation, and antiproliferative activity. | researchgate.net |

This table is generated based on findings from studies on related piperidine and piperazine structures to infer potential computational analysis approaches for this compound.

Bioisosteric Replacement Studies and Their Pharmacological Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties.

In the context of this compound, several bioisosteric replacements can be envisioned to explore the SAR and improve its pharmacological profile. For instance, the fluorine atom on the phenyl ring could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (CN, CF3) to probe the electronic requirements for activity. cambridgemedchemconsulting.com The piperidine ring itself is a common bioisostere of piperazine, and studies have shown that such a replacement can lead to improved metabolic stability and altered receptor selectivity. nih.govblumberginstitute.org

A study on NMDA antagonists demonstrated the successful application of a novel bioisostere for the alpha-amino acid functionality. nih.gov The incorporation of a 3,4-diamino-3-cyclobutene-1,2-dione moiety resulted in achiral compounds with good affinity for the NMDA receptor. This highlights how non-classical bioisosteric replacements can lead to unique and patentable chemical entities with desirable pharmacological properties. The exploration of such replacements for the amine or other functionalities in this compound could yield novel analogs with enhanced therapeutic potential.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere(s) | Potential Pharmacological Implication | Reference |

| 4-Fluoro substituent | Cl, Br, CN, CF3 | Altered electronic properties, binding affinity, and metabolic stability. | cambridgemedchemconsulting.com |

| Piperidine ring | Piperazine, Pyrrolidine (B122466), Azetidine | Modulation of basicity, lipophilicity, and receptor selectivity. | nih.govblumberginstitute.org |

| Amine functionality | Amide, Urea, Sulfonamide | Changes in hydrogen bonding capacity and pharmacokinetic profile. | nih.gov |

This table presents hypothetical bioisosteric replacements for this compound based on general medicinal chemistry principles and findings from related studies.

Influence of Stereochemistry and Conformational Aspects on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule can have a profound impact on its biological activity. For piperidine-containing compounds, the chair conformation of the piperidine ring and the orientation of its substituents (axial vs. equatorial) are critical determinants of receptor binding.

Studies on the stereochemistry of pharmacologically active 1,2,5-trimethyl-4-phenyl-piperidine derivatives have shown that different diastereoisomers exhibit distinct preferred conformations (chair or skew-boat) and orientations of the phenyl group. researchgate.net These conformational preferences, in turn, influence their interaction with target receptors and their resulting pharmacological profiles.

Furthermore, the introduction of a fluorine atom, as in this compound, can influence the conformational equilibrium of the piperidine ring. The conformational analysis of piperidine and its derivatives has been a subject of extensive research, revealing the subtle interplay of steric and electronic effects that govern their three-dimensional structure. acs.org In the context of drug design, understanding and controlling the stereochemistry and conformational preferences of this compound and its analogs are essential for achieving high affinity and selectivity for their biological targets. For example, in a series of aryl imidazolyl ureas, the stereochemistry at a branched position in an alkyl chain was found to significantly affect the compound's potency, highlighting the importance of steric requirements and conformation within the binding site. acs.org

Advanced Research Methodologies and Predictive Modeling

In Silico Studies for Target Identification and Activity Prediction

Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing for the rapid screening of compounds and the prediction of their biological targets and activities before engaging in resource-intensive laboratory experiments.

Chemoinformatics utilizes computational methods to analyze chemical and biological data. For derivatives of 1-(4-Fluorophenyl)piperidin-4-amine, chemoinformatics tools can predict a wide spectrum of potential biological activities by comparing their structural features to those of known bioactive molecules. Techniques like quantitative structure-activity relationship (QSAR) studies help in understanding how specific chemical modifications influence the biological activity of these compounds. For instance, studies on related piperidine (B6355638) derivatives have successfully used 3D-QSAR models to analyze the structure-activity relationships of inhibitors for various targets. nih.gov Similarly, Hologram QSAR (HQSAR) models have been employed to correlate structural fragments of related pyrrolidine (B122466) derivatives with their inhibitory activities. nih.gov These approaches can be instrumental in identifying the key structural motifs of this compound derivatives that are crucial for their desired pharmacological effects.

Inverse docking is another powerful in silico technique used for target identification. e-ompa.org This method involves docking a compound with a known structure, such as this compound, against a library of biological targets to predict potential binding partners. e-ompa.org This approach can help elucidate the mechanism of action and identify potential off-target effects. e-ompa.org

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the interactions between a ligand, like this compound, and its potential biological target at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For example, docking studies with derivatives of similar scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, have been used to investigate their binding modes within the active sites of cyclin-dependent kinases (CDKs). nih.gov The docking scores and binding energies obtained from these simulations help in prioritizing compounds for further experimental testing. For instance, in the study of thiazole (B1198619) clubbed pyridine (B92270) scaffolds, docking simulations against the main protease of SARS-CoV-2 revealed binding energies ranging from -5.8 to -8.6 kcal/mol, indicating potentially strong interactions. mdpi.com Similar studies on piperazine-1,3,4-oxadiazole-quinoline hybrids against GABAa receptors have been used to understand their binding orientation and stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing a more realistic representation of the biological environment. nih.gov These simulations can assess the stability of the interactions predicted by molecular docking. nih.gov For instance, MD simulations have been used to analyze the conformational changes and stability of phenyl-piperazine scaffolds as eIF4A1 inhibitors. nih.gov The root-mean-square deviation (RMSD) is a key metric from MD simulations that indicates the stability of the complex. researchgate.net Such simulations can reveal crucial information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.

| Computational Technique | Application in Drug Discovery | Example Findings for Related Scaffolds |

| 3D-QSAR | Predicts biological activity based on 3D molecular properties. | Successfully used to analyze structure-activity relationships of CDK inhibitors. nih.gov |

| HQSAR | Correlates structural fragments with biological activity. | Identified key fragments for DPP IV inhibitory activity in pyrrolidine derivatives. nih.gov |

| Inverse Docking | Identifies potential biological targets for a given compound. | A valuable tool for target fishing and predicting off-target effects. e-ompa.org |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target. | Docking of thiazole derivatives against SARS-CoV-2 Mpro showed binding energies up to -8.6 kcal/mol. mdpi.com |

| Molecular Dynamics | Simulates the dynamic behavior of a ligand-protein complex over time. | Confirmed the stability of phenyl-piperazine scaffolds in the eIF4A1 binding site. nih.gov |

In Vitro and In Vivo Pharmacological Screening Models

Following computational predictions, in vitro and in vivo screening models are essential for validating the biological activity of this compound and its analogs.

In Vitro Screening: These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells, proteins, or tissues. For compounds with potential antipsychotic properties, in vitro receptor binding assays are crucial. For example, a derivative, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161), was tested for its affinity to various human cloned receptors, showing high affinity for dopamine (B1211576) D(4) and 5-HT(2A) receptors. nih.gov Similarly, analogs of pyrovalerone, which share a piperidine ring, were evaluated for their ability to inhibit monoamine uptake using competition studies with radiolabeled ligands. nih.gov Antiproliferative activity of related compounds has been screened against a panel of human tumor cell lines. nih.gov

| Screening Model | Purpose | Example Application for Related Compounds |

| In Vitro Receptor Binding | Determines the affinity of a compound for specific biological targets. | NRA0161 showed high affinity for dopamine D(4) and 5-HT(2A) receptors. nih.gov |

| In Vitro Monoamine Uptake | Measures the inhibition of neurotransmitter transporters. | Pyrovalerone analogs were potent inhibitors of dopamine and norepinephrine (B1679862) transporters. nih.gov |

| In Vitro Anticancer Screening | Assesses the antiproliferative activity against cancer cell lines. | Phenylbipyridinylpyrazole derivatives were screened against 60 different human tumor cell lines. nih.gov |

| In Vivo Behavioral Models | Evaluates the effects on animal behavior to predict therapeutic potential. | NRA0161 antagonized methamphetamine-induced hyperactivity in mice. nih.gov |

| In Vivo Seizure Models | Assesses anticonvulsant activity. | Piperazine-oxadiazole-quinoline conjugates were tested using MES and scPTZ models. nih.gov |

| In Vivo Anti-inflammatory Models | Measures the ability to reduce inflammation. | Halogenated derivatives of piperidine-4-carboxamide were evaluated for their anti-inflammatory effects. researchgate.net |

Spectroscopic and Analytical Techniques for Compound Characterization in Biological Contexts

The definitive identification and characterization of this compound and its metabolites in biological samples are achieved through a suite of powerful spectroscopic and analytical techniques.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are fundamental for elucidating the chemical structure of the parent compound and its derivatives. nih.govresearchgate.net Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which is crucial for confirming the identity of the compound and its metabolites. nih.govscielo.br For instance, the structure of novel pyridine derivatives has been confirmed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying the compound in complex biological matrices like blood, plasma, and tissue homogenates. acs.org When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and specific method for pharmacokinetic studies, allowing for the determination of absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org Thin-layer chromatography (TLC) is often used for monitoring the progress of synthetic reactions and for preliminary purity assessments. acs.org

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural elucidation. | Provides information about the chemical environment of hydrogen and carbon atoms. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Detects characteristic vibrations of chemical bonds. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and structure. | Provides the mass-to-charge ratio and fragmentation patterns. nih.govscielo.br |

| HPLC | Separation and quantification. | Separates the compound from other components in a mixture for quantitative analysis. acs.org |

| LC-MS | Highly sensitive and specific analysis. | Combines the separation power of HPLC with the detection capabilities of MS for pharmacokinetic studies. acs.org |

| TLC | Reaction monitoring and purity assessment. | Provides a quick and simple method to assess the composition of a sample. acs.org |

Future Perspectives in Research and Development

Emerging Therapeutic Avenues for 1-(4-Fluorophenyl)piperidin-4-amine and its Analogues

The structural motif of this compound serves as a valuable building block in the development of novel therapeutic agents across a spectrum of diseases. smolecule.com The presence of the piperidine (B6355638) ring allows for interactions with a wide array of biological targets, while the fluorine atom can enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability.

Current research highlights several promising therapeutic avenues:

Central Nervous System (CNS) Disorders: The 4-arylpiperidine substructure is a prominent feature in many centrally acting agents. Analogues of this compound are being investigated for their potential to modulate neurotransmitter systems. Molecular docking studies have indicated potential interactions with dopamine (B1211576) and serotonin (B10506) transporters, suggesting applications in conditions like depression, anxiety, and psychostimulant use disorders. smolecule.comjohnshopkins.edunih.gov Specifically, certain analogues have been identified as atypical dopamine transporter (DAT) inhibitors, which may offer a therapeutic benefit for substance abuse without producing stimulant effects themselves. johnshopkins.edunih.gov

Oncology: Researchers have explored derivatives of the piperidine scaffold for their antiproliferative properties. For instance, novel σ1 receptor ligands based on a substituted piperidine framework have demonstrated the ability to inhibit the growth of human non-small cell lung cancer cells and androgen-negative human prostate cancer cells. nih.gov

Pain Management: The piperidine structure is a classic pharmacophore for opioid receptor ligands. biosynth.com Analogues of this compound have been investigated for their activity at opioid receptors, with some showing potential as δ-opioid receptor agonists, indicating a possible role in future pain therapeutics. biosynth.com

Dermatological Applications: The 4-(4-fluorobenzyl)piperidine fragment has been identified as a key feature in the development of tyrosinase inhibitors. researchgate.net These compounds have potential as anti-melanogenic agents for treating skin hyperpigmentation disorders. researchgate.net

| Therapeutic Area | Biological Target | Potential Application | Reference |

|---|---|---|---|

| CNS Disorders | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Psychostimulant Use Disorder, Depression | smolecule.comjohnshopkins.edunih.gov |

| Oncology | Sigma-1 (σ1) Receptor | Antiproliferative Agent in Cancer | nih.gov |

| Pain Management | δ-Opioid Receptors | Analgesia | biosynth.com |

| Dermatology | Tyrosinase | Anti-melanogenic Agent | researchgate.net |

Development of Novel Synthetic Strategies

The efficient and versatile synthesis of this compound and its derivatives is crucial for advancing research and development. Traditional methods are being refined and new strategies are emerging to allow for greater molecular diversity and improved stereochemical control.

Key synthetic approaches include:

Reductive Amination: A common and straightforward method involves the reductive amination of a suitable ketone precursor, 4-(4-fluorophenyl)piperidin-4-one, with an appropriate amine source.

Stereoselective Synthesis: As many biological targets are stereospecific, the development of stereoselective synthetic methods is paramount. Diastereoselective approaches, such as the conjugate addition of an aryl Grignard reagent to a chiral α,β-unsaturated ester, can establish the desired stereochemistry at the C-4 position of the piperidine ring. Enantioselective synthesis, often employing chiral catalysts, is critical for producing single, active enantiomers of more complex derivatives.

Multi-component Reactions: To streamline the synthesis of complex analogues, researchers are exploring multi-component reactions. For example, a three-component condensation has been used to prepare Mannich bases from related heterocyclic skeletons. researchgate.net

Advanced Coupling Chemistries: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for forming the crucial C-N bond between the piperidine nitrogen and the fluorophenyl ring. These methods often offer high yields and broad substrate scope.

Solid-Phase Synthesis: For creating libraries of analogues for high-throughput screening, solid-phase peptide synthesis (SPPS) techniques can be adapted. For instance, 4-methylpiperidine (B120128) has been successfully used as a reagent for Fmoc group removal in SPPS, suggesting the potential for similar applications with other piperidine derivatives. scielo.org.mx

A patent has described a method for preparing 4-amino-4-phenylpiperidines which involves treating a protected piperidone with an alkali metal cyanide and an amine, followed by a Grignard reaction with a phenylmagnesium halide. google.com

| Synthetic Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Diastereoselective Synthesis | Utilizes chiral auxiliaries or reagents to control the formation of specific diastereomers. | Control of multiple stereocenters. | |

| Enantioselective Synthesis | Employs chiral catalysts (e.g., organocatalysts) to produce a single enantiomer. | Access to therapeutically relevant single enantiomers. | |

| Multi-component Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency and molecular complexity. | researchgate.net |

| Solid-Phase Synthesis | Performs synthesis on a solid support, facilitating purification and automation. | Rapid generation of compound libraries. | scielo.org.mx |

Advanced Mechanistic Investigations and Translational Research

A deep understanding of the mechanism of action at the molecular level is fundamental for translating a promising compound from the laboratory to clinical application. For this compound and its analogues, this involves elucidating their interactions with specific biological targets and understanding how these interactions modulate cellular pathways.

Molecular Modeling and Docking: Computational techniques are invaluable for predicting and analyzing the binding of these compounds to their target receptors. smolecule.com Molecular docking simulations have provided insights into the binding conformations and affinities of fluorophenyl-piperidine derivatives with neurological targets, helping to explain their activity and selectivity. smolecule.com For atypical DAT inhibitors, molecular modeling helps predict binding to specific conformations of the transporter, which is thought to be key to their desired pharmacological profile. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological testing allows researchers to build detailed SAR models. These studies are critical for optimizing potency, selectivity, and pharmacokinetic properties. For example, research has shown that replacing a piperazine (B1678402) ring with a piperidine ring in certain DAT inhibitor analogues can improve metabolic stability while retaining high affinity. johnshopkins.edunih.gov

Translational Biomarkers: A significant focus of translational research is the identification of biomarkers that can predict a drug's efficacy or patient response. For compounds targeting CNS disorders or cancer, this could involve measuring changes in protein phosphorylation, gene expression, or levels of specific metabolites in response to treatment. sci-hub.st

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating data on drug concentration (pharmacokinetics) with its biological effect (pharmacodynamics) is essential for predicting therapeutic outcomes. The fluorine atom in this compound is known to influence its pharmacokinetic profile, making PK/PD studies particularly important for this class of compounds.

Challenges and Opportunities in Drug Design

The design and development of new drugs based on the this compound scaffold present both significant opportunities and notable challenges.

Opportunities:

Proven Pharmacophore: The piperidine ring is a "privileged scaffold" in medicinal chemistry, being a core component of more than 70 FDA-approved drugs. enamine.netpharmaceutical-business-review.com This history provides a wealth of knowledge to draw upon when designing new analogues.

Fluorine Advantage: The strategic incorporation of a fluorine atom can favorably modulate a molecule's properties, including metabolic stability, binding affinity, and lipophilicity. This can lead to drugs with improved efficacy and better safety profiles.

Scaffold Versatility: The piperidine core can be readily functionalized at multiple positions, allowing for fine-tuning of its properties and the exploration of new chemical space. The development of novel spirocyclic, fused, and bridged piperidine scaffolds is an area of high interest. enamine.netpharmaceutical-business-review.com

Targeting Protein-Protein Interactions: The adaptable nature of the piperidine scaffold makes it a candidate for designing molecules that can disrupt challenging protein-protein interactions, which are implicated in many diseases.

Challenges:

Achieving Selectivity: A major challenge in drug design is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and potential toxicity. Given that the piperidine scaffold can interact with many different receptors, achieving high selectivity is a critical hurdle.

Blood-Brain Barrier Penetration: For CNS-acting drugs, the ability to cross the blood-brain barrier is essential. The physicochemical properties of each analogue must be carefully optimized to ensure adequate brain penetration.

Potential for Illicit Synthesis: The structural similarity of some 4-anilinopiperidine derivatives to controlled substances like fentanyl means there is a risk of these precursors being diverted for illicit manufacture. federalregister.govfederalregister.gov This necessitates careful monitoring and regulation of their synthesis and distribution. federalregister.govfederalregister.gov

| Aspect | Details | Reference |

|---|---|---|

| Opportunity | Piperidine is a privileged scaffold present in over 70 FDA-approved drugs. | enamine.netpharmaceutical-business-review.com |

| Opportunity | Fluorine substitution can improve metabolic stability and binding affinity. | |

| Opportunity | High versatility for functionalization and development of novel 3D scaffolds. | enamine.netpharmaceutical-business-review.com |

| Challenge | Achieving high selectivity for the intended biological target to avoid side effects. | |

| Challenge | Overcoming metabolic instability observed in some analogue series. | johnshopkins.edunih.gov |

| Challenge | Risk of diversion for illicit synthesis of controlled substances. | federalregister.govfederalregister.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)piperidin-4-amine, and how are reaction conditions optimized to maximize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives can react with 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like acetonitrile or DMF. Reaction optimization includes controlling temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis, purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., distinguishing piperidine ring signals from fluorophenyl groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 194.24 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation using SHELX programs for single-crystal analysis .

- HPLC : Validates purity (>98%) by quantifying residual solvents or byproducts .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Methodological Answer : Initial screening involves:

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values.

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to evaluate inhibition constants (Kᵢ).

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to establish safety thresholds (e.g., EC₅₀ > 100 µM) .

Advanced Research Questions

Q. What experimental designs are used to investigate the compound’s interaction with biological targets at a mechanistic level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kₒₙ/kₒff) to receptors like 5-HT₁A.

- Molecular Dynamics Simulations : CHARMM or AMBER forcefields model ligand-receptor docking stability.

- Mutagenesis Studies : Ala-scanning of receptor residues identifies critical binding pockets .

Q. How can researchers resolve contradictions in reported binding affinities across studies?

- Methodological Answer : Discrepancies may arise from:

- Structural Variants : Para-fluorine vs. ortho-substituted analogs exhibit divergent receptor interactions (e.g., 5-HT₁A Kᵢ = 12 nM vs. 45 nM) .

- Assay Conditions : Buffer pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter ligand efficacy.

- Data Normalization : Standardize against reference ligands (e.g., WAY-100635 for 5-HT₁A) to reduce inter-lab variability .

Q. What computational strategies predict the compound’s pharmacokinetic (ADME) properties?

- Methodological Answer :

- In Silico Tools : SwissADME predicts logP (2.1), solubility (−3.2 logS), and CYP450 interactions.

- PBPK Modeling : GastroPlus simulates absorption profiles (e.g., Cmax = 1.2 µM at 50 mg/kg oral dose).

- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in hepatocyte incubations .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.